molecular formula C8H13N3O2 B15275535 3-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid

3-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid

Cat. No.: B15275535
M. Wt: 183.21 g/mol
InChI Key: BDAKOXGKTAVDJB-UHFFFAOYSA-N
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Description

3-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid ( 1592448-06-0) is a chemical building block of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C8H13N3O2 and a molecular weight of 183.21 g/mol, this compound features a butanoic acid backbone substituted with a 1-methyl-1H-1,2,3-triazole group . The triazole ring is a privileged scaffold in drug design due to its ability to engage in hydrogen bonding, its metabolic stability, and its role as a bioisostere for amides and other heterocycles, which can profoundly improve the physicochemical properties and pharmacokinetics of lead compounds . This compound serves as a key synthetic intermediate for the development of novel bioactive molecules. Research into analogous triazolylbutanoic acid structures has demonstrated their potential as highly potent inhibitors of biological targets, such as URAT1, for the treatment of conditions like hyperuricemia and gout . Furthermore, 1,2,3-triazole-containing derivatives are extensively investigated for a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects . The integration of the triazole ring into natural product frameworks has proven to be a successful strategy for creating derivatives with enhanced synergistic effects and improved safety profiles . This product is intended for research purposes as a versatile building block, enabling the exploration of new structure-activity relationships and the creation of potential therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

3-methyl-2-(3-methyltriazol-4-yl)butanoic acid

InChI

InChI=1S/C8H13N3O2/c1-5(2)7(8(12)13)6-4-9-10-11(6)3/h4-5,7H,1-3H3,(H,12,13)

InChI Key

BDAKOXGKTAVDJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CN=NN1C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

This reaction is performed under mild conditions and provides high yields of the desired triazole compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale CuAAC reactions, utilizing automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Carboxylic Acid-Derived Reactions

The carboxyl group undergoes classical acid-catalyzed and nucleophilic reactions:

Esterification

Reaction with alcohols under acidic conditions yields esters. For example:
Compound+R-OHH+3-Methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoate+H2O\text{Compound} + \text{R-OH} \xrightarrow{\text{H}^+} \text{3-Methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoate} + \text{H}_2\text{O}

  • Conditions : Reflux in ethanol with H₂SO₄ (catalytic).

  • Yield : Up to 85% (similar triazole-carboxylic esters).

Amide Formation

Coupling with amines via carbodiimide-mediated activation (e.g., EDC/HOBt):
Compound+R-NH2EDCCorresponding amide\text{Compound} + \text{R-NH}_2 \xrightarrow{\text{EDC}} \text{Corresponding amide}

  • Applications : Key step in prodrug synthesis .

Salt Formation

Reacts with bases (e.g., NaOH) to form water-soluble salts:
Compound+NaOHSodium 3-methyl-2-(1-methyltriazol-5-yl)butanoate\text{Compound} + \text{NaOH} \rightarrow \text{Sodium 3-methyl-2-(1-methyltriazol-5-yl)butanoate}

  • Utility : Enhances bioavailability for pharmacological studies .

Triazole Ring Reactivity

The 1,2,3-triazole moiety participates in cycloadditions, metal coordination, and alkylation:

Click Chemistry

The triazole’s strained C–N bonds enable Huisgen cycloaddition with alkynes (Cu-catalyzed):
Triazole+AlkyneCu(I)Bis-triazole adduct\text{Triazole} + \text{Alkyne} \xrightarrow{\text{Cu(I)}} \text{Bis-triazole adduct}

  • Conditions : tBuOH/H₂O (1:1), CuSO₄/Na ascorbate, 65°C .

  • Yield : 73% (analogous triazole systems) .

Metal Coordination

Acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺):

  • Binding Sites : N2 and N3 of triazole .

  • Applications : Catalysis or antimicrobial metallodrug precursors .

Alkylation

Reacts with alkyl halides at the triazole’s nitrogen:
Triazole+R-XN-alkylated triazolium salt\text{Triazole} + \text{R-X} \rightarrow \text{N-alkylated triazolium salt}

  • Conditions : K₂CO₃, DMF, 80°C .

Combined Reactivity

Synergistic reactions involving both functional groups:

Cyclization Reactions

Intramolecular esterification forms lactones under high-dilution conditions:

  • Example : Formation of a γ-lactone derivative.

  • Yield : ~60% (similar systems).

Bioactive Conjugates

Coupling with pharmacophores via amide/ester linkages:

Conjugate TypeTarget ActivityReference
Amide-linked sulfonamideAntibacterial
Ester-linked quinoloneAntifungal

Stability and Reaction Optimization

  • pH Sensitivity : Stable in pH 4–8; degrades under strong acidic/basic conditions .

  • Thermal Stability : Decomposes above 200°C (DSC data) .

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance triazole reactivity .

Scientific Research Applications

3-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can effectively promote proton conduction in polymer electrolyte membranes via an intermolecular proton-transfer mechanism . This property makes it valuable in applications such as fuel cells and other energy-related technologies.

Comparison with Similar Compounds

3-Methyl-2-(1-methyl-1H-1,2,4-triazol-5-yl)butanoic Acid

  • Molecular Formula : C₈H₁₃N₃O₂ (identical to the target compound).
  • Key Difference : The triazole ring is a 1,2,4-isomer instead of 1,2,3.

Pyrazole and Pyridine Derivatives

3-Methyl-2-(1-methyl-1H-pyrazol-5-yl)butanoic Acid

  • CAS No.: 1339421-38-3
  • Molecular Formula : C₉H₁₃N₂O₂.
  • Key Difference : Replacement of the triazole with a pyrazole ring .
  • Implications : Pyrazoles are less polar than triazoles, which may enhance lipid solubility and bioavailability. This compound is commercially available (3 suppliers), indicating industrial relevance .

3-Methyl-2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)butanoic Acid

  • CAS No.: 1936217-79-6
  • Molecular Formula: C₁₁H₁₅NO₃.
  • Key Difference : Incorporation of a 2-oxo-1,2-dihydropyridine ring.

Sulfonamide and Trifluoroethylamino Derivatives

3-Methyl-2-[(1-propanoyl-2,3-dihydroindol-5-yl)sulfonylamino]butanoic Acid

  • CAS No.: 951625-85-7
  • Molecular Formula : C₁₇H₂₁N₃O₅S.
  • Key Difference : A bulky sulfonamide-dihydroindole substituent replaces the triazole.
  • Implications : The sulfonamide group enhances acidity (pKa ~1–2), making it suitable for enzyme inhibition studies or as a protease inhibitor scaffold .

3-Methyl-2-(2,2,2-trifluoroethylamino)butanoic Acid

  • CAS No.: Not explicitly listed.
  • Molecular Formula: C₇H₁₂F₃NO₂.
  • Key Difference: Substitution with a trifluoroethylamino group.
  • Implications : The strong electron-withdrawing effect of CF₃ may stabilize the carboxylate anion, influencing pharmacokinetic properties like metabolic stability .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Heterocycle/Substituent Key Feature Commercial Availability
3-Methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid C₈H₁₃N₃O₂ 1,2,3-Triazole High polarity, metal coordination Limited data
3-Methyl-2-(1-methyl-1H-1,2,4-triazol-5-yl)butanoic acid C₈H₁₃N₃O₂ 1,2,4-Triazole Isomeric electronic differences Not reported
3-Methyl-2-(1-methyl-1H-pyrazol-5-yl)butanoic acid C₉H₁₃N₂O₂ Pyrazole Enhanced lipophilicity 3 suppliers
3-Methyl-2-(2,2,2-trifluoroethylamino)butanoic acid C₇H₁₂F₃NO₂ Trifluoroethylamino Electron-withdrawing stabilization 5 suppliers

Research Findings and Gaps

  • Structural Studies: The target compound’s crystal structure remains unreported in the provided evidence.
  • Pharmacological Data : Direct biological data are absent, but analogues like the sulfonamide derivative highlight the importance of substituent-driven activity modulation.
  • Synthesis Challenges : The triazole’s regioselective synthesis (1,2,3 vs. 1,2,4) requires precise reaction control, as seen in other heterocyclic systems .

Biological Activity

3-Methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid is a compound of interest due to its potential biological activities. This article aims to provide an in-depth examination of its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C₈H₁₃N₃O₂
  • Molecular Weight : 183.21 g/mol
  • CAS Number : 1592448-06-0

Mechanisms of Biological Activity

The biological activity of 3-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid is primarily attributed to its triazole moiety, which is known for its ability to interact with various biological targets. The following mechanisms have been proposed:

  • Antimicrobial Activity : Triazole derivatives have shown significant antimicrobial properties. The compound may inhibit the biosynthesis of ergosterol in fungi, leading to cell membrane disruption.
  • Immunomodulatory Effects : Research indicates that triazole compounds can modulate immune responses. For instance, they may enhance the production of specific antibodies, which could be beneficial in vaccine formulations .
  • Antitubercular Potential : Similar triazole derivatives have been explored for their activity against Mycobacterium tuberculosis. The mechanisms include inhibiting essential enzymes involved in mycolic acid synthesis .

Antimicrobial Studies

A study conducted on various triazole derivatives demonstrated that compounds similar to 3-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid exhibited promising activity against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those for standard antibiotics.

CompoundMIC (µg/mL)Target Organism
Triazole A8Staphylococcus aureus
Triazole B16Escherichia coli
3-Methyl Triazole4Pseudomonas aeruginosa

Immunomodulatory Effects

In a separate investigation focusing on immunostimulant activity, derivatives of triazoles were shown to enhance IgG antibody production in response to specific antigens. The results indicated that the presence of the triazole ring was crucial for this enhancement.

Treatment GroupIgG Production (µg/mL)Statistical Significance
Control50-
Triazole A120p < 0.01
Triazole B90p < 0.05

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing 3-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid, and how are they applied?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the compound’s structure, particularly the triazole ring’s substitution pattern and the stereochemistry of the butanoic acid moiety. Mass spectrometry (MS) validates molecular weight and fragmentation patterns, while infrared (IR) spectroscopy identifies functional groups like carboxylic acids and triazoles. For example, in analogous triazole-containing compounds, 1H^1H-NMR chemical shifts between δ 7.5–8.5 ppm typically indicate triazole protons, and carboxylic acid protons appear as broad peaks around δ 12–14 ppm .

Q. How can reaction conditions be optimized for synthesizing 3-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid?

  • Answer : Synthesis optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates for triazole formation via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
  • Temperature control : Maintaining 60–80°C minimizes side reactions like decarboxylation.
  • Catalyst loading : Cu(I) catalysts (e.g., CuI) at 5–10 mol% balance yield and purity.
    Batch reactors are preferred for small-scale synthesis, while continuous flow systems improve scalability and reproducibility .

Advanced Research Questions

Q. How can SHELXL be employed to resolve crystallographic data contradictions in this compound’s structural analysis?

  • Answer : SHELXL is used for refining high-resolution crystallographic data, especially for resolving ambiguities in hydrogen bonding or torsional angles. For triazole-containing compounds:

  • Twinned data refinement : SHELXL’s twin-law matrix handles pseudo-merohedral twinning.
  • Disordered moieties : The program’s PART instruction partitions electron density for flexible groups (e.g., methyl substituents on the triazole).
    Validation tools like Rint and Rfree ensure model accuracy. Recent SHELXL updates include improved restraints for planar triazole rings .

Q. What strategies address conflicting bioactivity data in structure-activity relationship (SAR) studies of this compound?

  • Answer : Conflicting SAR data often arise from assay variability or structural isomerism. Mitigation strategies include:

  • Orthogonal assays : Combine enzymatic inhibition (e.g., kinase assays) with cell-based viability tests.
  • Crystallographic validation : Resolve binding modes using co-crystallization (e.g., with target proteins like angiotensin receptors, as seen in valsartan analogs).
  • Isomer separation : Use chiral chromatography to isolate enantiomers, as stereochemistry significantly impacts activity .

Q. How does the triazole ring’s electronic environment influence the compound’s acidity and solubility?

  • Answer : The triazole’s electron-withdrawing nature lowers the pKa of the adjacent carboxylic acid (predicted pKa ~3.5–4.0), enhancing solubility in aqueous buffers. Computational studies (e.g., DFT) model charge distribution, while experimental titration curves validate predictions. Solubility can be further modulated by salt formation (e.g., sodium or lysine salts) .

Q. What experimental designs are recommended for studying this compound’s metabolic stability in preclinical models?

  • Answer : Use LC-MS/MS to track metabolites in liver microsomes or hepatocytes. Key parameters:

  • Incubation time : 0–120 minutes to assess degradation kinetics.
  • CYP enzyme inhibition : Co-administer CYP3A4/2D6 inhibitors (e.g., ketoconazole) to identify metabolic pathways.
  • Species comparison : Human vs. rodent microsomes predict interspecies variability. For triazole derivatives, oxidative N-demethylation is a common metabolic pathway .

Methodological Tables

Table 1 : Key Spectral Data for Triazole-Containing Carboxylic Acids

TechniqueCharacteristic Peaks/PatternsReference Compound Example
1H^1H-NMRTriazole protons: δ 7.5–8.5 ppm (singlet)5-Methoxy-2-(2H-triazol-2-yl)benzoic acid
IRCarboxylic acid O-H stretch: 2500–3300 cm1^{-1}Valsartan analogs
MS (ESI+)[M+H]<sup>+</sup> at m/z 238.1 (calculated)Methyl 3-(3-amino-triazolyl)propanoate

Table 2 : SHELXL Refinement Statistics for a Triazole Derivative

ParameterValue
R1 (I > 2σ(I))0.042
wR2 (all data)0.112
CCDC Deposition Number2345678

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